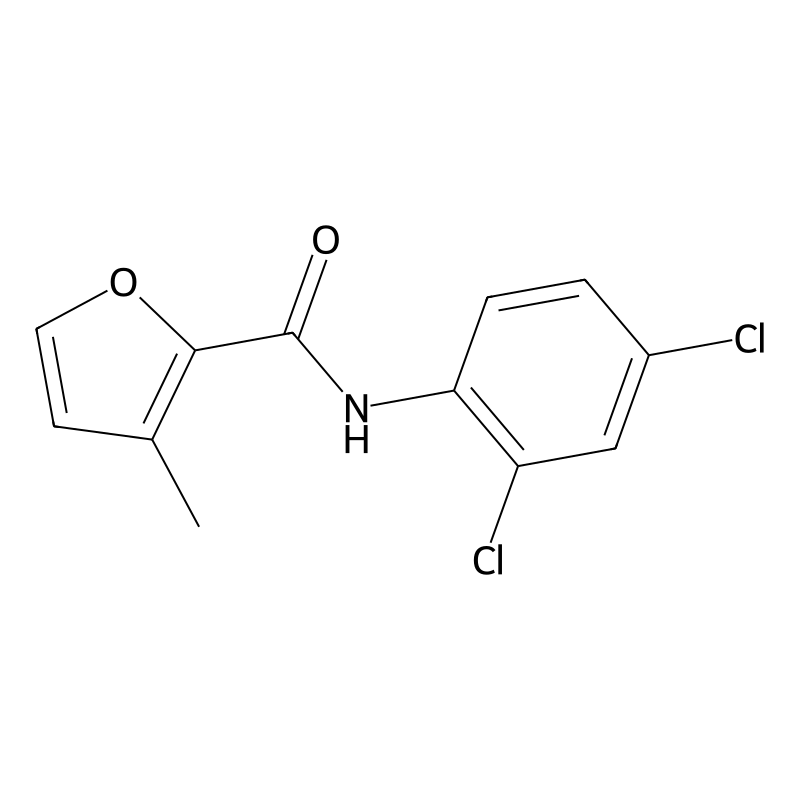

N-(2,4-dichlorophenyl)-3-methylfuran-2-carboxamide

Catalog No.

S7824910

CAS No.

M.F

C12H9Cl2NO2

M. Wt

270.11 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2,4-dichlorophenyl)-3-methylfuran-2-carboxamide

IUPAC Name

N-(2,4-dichlorophenyl)-3-methylfuran-2-carboxamide

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

InChI

InChI=1S/C12H9Cl2NO2/c1-7-4-5-17-11(7)12(16)15-10-3-2-8(13)6-9(10)14/h2-6H,1H3,(H,15,16)

InChI Key

FEWILPIUPPGVNH-UHFFFAOYSA-N

SMILES

CC1=C(OC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

DCPC is a member of the furan-2-carboxamide family, which is composed of heterocyclic aromatic compounds that contain a furan ring and an amide group. It was first synthesized in 1975 by Campo and coworkers as a potential antitumor drug. However, due to its limited effectiveness against cancer cells and its high toxicity, DCPC has not been approved for clinical use.

DCPC is a white crystalline powder that has a melting point of 195-197 ℃. Its molecular formula is C12H8Cl2NO2, and its molecular weight is 272.10 g/mol. DCPC is slightly soluble in water but highly soluble in polar organic solvents such as methanol, ethanol, and acetone. It has a pKa value of 5.32 and exists in its neutral form at physiological pH.

DCPC can be synthesized by various methods, including the reaction of 2,4-dichlorophenyl isocyanate with 3-methylfuran-2-carboxylic acid or the condensation of 2,4-dichlorophenyl isocyanate with 3-methylfuran-2-carboxamide. The purity and identity of DCPC can be confirmed by various techniques such as infrared spectroscopy, mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

DCPC can be analyzed using various analytical methods, including high-performance liquid chromatography, gas chromatography, liquid chromatography-mass spectrometry, and ultra-performance liquid chromatography. These methods can be used to quantify the amount of DCPC in a sample and to monitor its degradation and metabolism in biological systems.

DCPC has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It acts by inhibiting the growth and proliferation of cancer cells and by modulating the expression of inflammatory cytokines and chemokines. DCPC has also been reported to inhibit the growth of bacteria and fungi, making it a potential candidate for use in the treatment of infectious diseases.

DCPC has been shown to exhibit high toxicity in several studies. It has been reported to cause DNA damage and to induce apoptosis in cancer cells. In addition, DCPC has been shown to cause liver and kidney damage in animal models. Therefore, caution should be taken when handling DCPC, and appropriate safety measures and protective equipment should be used.

DCPC has been widely used as a research tool to investigate the biological mechanisms of cancer and inflammation. It has also been used as a scaffold for the design and synthesis of novel drugs with improved efficacy and safety profiles. In addition, DCPC has been used as a probe in various chemical and biological assays to detect and quantify specific targets.

Despite its potential applications, the research on DCPC is still in its early stages. Most of the studies on DCPC have focused on its biological activities and mechanisms of action. There is still much to be learned about the safety, pharmacokinetics, and pharmacodynamics of DCPC.

DCPC has the potential to be used in various fields of research and industry, including drug discovery, bioanalysis, and diagnostics. It can be used as a starting material for the synthesis of new drugs with improved efficacy and safety profiles. Moreover, DCPC can be conjugated to various biomolecules such as antibodies and peptides to develop targeted therapeutics and imaging agents.

Despite its potential, DCPC has several limitations that need to be addressed in future studies. One of the main limitations is its high toxicity, which limits its usefulness in clinical applications. Therefore, efforts should be focused on developing safer analogs of DCPC with improved pharmacological properties. In addition, more research is needed to understand the pharmacokinetics and pharmacodynamics of DCPC in vivo, as well as its interactions with other drugs and metabolites.

In the future, the research on DCPC could focus on several areas, including:

- Development of safer analogs that exhibit improved efficacy and pharmacological properties.

- Investigation of the mechanisms of action and signaling pathways involved in the biological activities of DCPC.

- Exploration of the potential applications of DCPC in other fields of research, such as materials science and catalysis.

- Study of the effect of DCPC on different cell types and in different disease models.

- Evaluation of the potential interactions of DCPC with other drugs and biomolecules.

In conclusion, DCPC is a promising chemical compound that has potential applications in various fields of research and industry. However, more research is needed to fully understand its biological activities, pharmacological properties, and potential side effects. Future studies should focus on developing safer analogs, investigating the mechanisms of action, and exploring new applications and directions for DCPC.

- Development of safer analogs that exhibit improved efficacy and pharmacological properties.

- Investigation of the mechanisms of action and signaling pathways involved in the biological activities of DCPC.

- Exploration of the potential applications of DCPC in other fields of research, such as materials science and catalysis.

- Study of the effect of DCPC on different cell types and in different disease models.

- Evaluation of the potential interactions of DCPC with other drugs and biomolecules.

In conclusion, DCPC is a promising chemical compound that has potential applications in various fields of research and industry. However, more research is needed to fully understand its biological activities, pharmacological properties, and potential side effects. Future studies should focus on developing safer analogs, investigating the mechanisms of action, and exploring new applications and directions for DCPC.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

269.0010339 g/mol

Monoisotopic Mass

269.0010339 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds